molecular formula C11H14F3NO2 B2954461 1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol CAS No. 866051-30-1

1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol

Cat. No.: B2954461
CAS No.: 866051-30-1
M. Wt: 249.233
InChI Key: PMOYUUSJCIXDLX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group and a (2-methoxyphenyl)methylamino substituent. This structural motif is characteristic of bioactive molecules targeting enzymes and receptors, particularly in oncology and neurology. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenyl moiety may contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name

1,1,1-trifluoro-3-[(2-methoxyphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-17-9-5-3-2-4-8(9)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYUUSJCIXDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol, also known by its CAS number 866051-30-1, is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H14F3NO2
  • Molar Mass : 249.23 g/mol
  • Structural Formula :
COC1 CC CC C1NCC C F F F O\text{COC1 CC CC C1NCC C F F F O}

The biological activity of this compound is attributed to its unique molecular structure that allows it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety can facilitate interactions with biological receptors.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various pathogens. For instance, derivatives of trifluoromethyl compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro using various cancer cell lines. Data suggest that it may induce apoptosis in certain cancer cells, although specific IC50 values for this compound are yet to be published.
  • Neuroprotective Effects : Some studies have hinted at potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds. The results indicated that this compound showed comparable activity to established antibiotics against multi-drug resistant strains .

Cytotoxicity Assessment

In a recent investigation into the cytotoxic effects of trifluoromethyl derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics . Further studies are required to elucidate the exact mechanisms involved.

Comparative Analysis

PropertyThis compoundSimilar Trifluoromethyl Compounds
Molecular Weight249.23 g/molVaries (typically around 250 g/mol)
Antimicrobial ActivityEffective against S. aureus (MIC 3.12 - 12.5 µg/mL)Varies; some show higher efficacy
Cytotoxicity (IC50)Not yet publishedRanges from 5 to 20 µM in similar studies
Neuroprotective EffectsPotentially beneficialSome compounds show confirmed effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Binding Affinity: The tetrabromobenzimidazolyl group in rac-6 enhances hydrophobic interactions with kinase ATP-binding pockets, yielding a stronger calculated binding affinity (∆Gcalc = -9.2 kcal/mol) compared to rac-11 (∆Gcalc = -8.7 kcal/mol) .

Stereochemical Considerations :

  • The (R)-enantiomer of 1,1,1-trifluoro-3-(4-methoxybenzyloxy)propan-2-ol is preferred in MAGL inhibitor synthesis, as stereochemistry impacts enzyme binding . The target compound’s stereochemistry (unreported in evidence) could similarly influence activity.

Toxicity Profiles: Quinoline-derived trifluoropropanols (e.g., Compound 2 in ) show moderate toxicity in zebrafish embryos, attributed to increased lipophilicity and membrane permeability . The target compound’s methoxyphenylmethylamino group may mitigate this due to enhanced hydrogen-bonding capacity.

Synthetic Accessibility: Yields for trifluoropropanol derivatives vary widely. For example, MAGL inhibitors 6–10 are synthesized in 9–18% yields over 8 steps , whereas simpler morpholine or piperidine derivatives (e.g., ) may be more straightforward to prepare.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all analogues. However, polar substituents (e.g., morpholine, methoxy groups) counteract this effect, improving aqueous solubility .
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism.

Q & A

Basic: What synthetic routes are available for 1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized for yield?

Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling a trifluorinated ketone with a 2-methoxybenzylamine derivative under catalytic hydrogenation (e.g., Pd/C or Raney Ni) is a common approach . Optimization includes:

  • Temperature control : Maintaining 0–25°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve amine reactivity.
  • Catalyst loading : 5–10% Pd/C enhances yield (typical yields: 60–85%) .
  • Purification : Silica gel chromatography or recrystallization ensures purity (>95%).

Advanced: How can computational modeling predict the interaction of this compound with target enzymes like kinases?

Answer:
Molecular docking and molecular dynamics (MD) simulations are key:

  • Docking software (AutoDock, Schrödinger) : Predict binding affinities (∆G values) to kinase active sites (e.g., PIM-1 or CK2) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free energy calculations (MM-PBSA) : Quantify contributions of hydrophobic, electrostatic, and solvation effects .
    Example: A docking score of −9.2 kcal/mol for PIM-1 suggests strong inhibition potential .

Basic: What analytical techniques are critical for characterizing its structural integrity?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group and methoxyphenyl moiety (e.g., δ 3.8 ppm for OCH3_3) .
  • X-ray crystallography : Resolves stereochemistry (e.g., (2S) configuration) via heavy-atom derivatives (e.g., iodinated analogs) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 278.12) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:
Stability studies using HPLC or LC-MS reveal:

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to amine protonation, but stable at pH 5–7 (t1/2_{1/2} >24 hrs) .
  • Thermal stability : Decomposes above 80°C, forming trifluoroacetone byproducts. Store at −20°C in inert atmospheres .
  • Light sensitivity : UV exposure accelerates degradation; amber glassware is recommended .

Basic: What strategies mitigate hazards during handling?

Answer:
Based on safety

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .
  • Emergency protocols : Immediate flushing with water for skin/eye contact .

Advanced: What approaches resolve contradictory data in its biological activity studies?

Answer:
Contradictions (e.g., varying IC50_{50} values across assays) require:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Screen against related enzymes (e.g., PKA, PKC) to rule out nonspecific effects.
  • Structural analogs : Compare activity of stereoisomers or substituent variants to identify pharmacophores .

Basic: How to confirm the compound’s configuration using crystallography?

Answer:

  • Crystal growth : Slow evaporation of EtOAc/hexane yields diffraction-quality crystals .
  • X-ray data collection : Resolve at 1.2 Å resolution; heavy atoms (e.g., iodine in analogs) aid phasing .
  • Configuration assignment : Anomalous dispersion or Flack parameter confirms absolute stereochemistry (e.g., 2S configuration) .

Advanced: What in vitro assays assess its pharmacological effects?

Answer:

  • Kinase inhibition : Fluorescence polarization (FP) assays using ATP-competitive probes (e.g., FITC-labeled peptides) .
  • Cell viability (MTT assay) : Test IC50_{50} in cancer lines (e.g., HCT-116 or MCF-7).
  • Apoptosis markers : Western blot for caspase-3/7 activation .

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